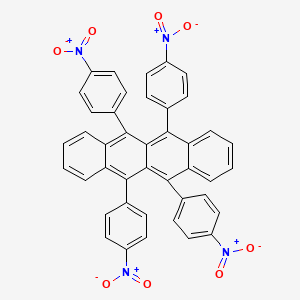
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene is a polycyclic aromatic hydrocarbon with a tetracene core substituted with four nitrophenyl groups at positions 5, 6, 11, and 12. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
Méthodes De Préparation
The synthesis of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene typically involves a multi-step process. One common synthetic route includes the following steps:
Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction between dialkynylisobenzofuran and 1,4-naphthoquinone to form a cycloadduct.
Aromatization: The cycloadduct undergoes aromatization to form a tetracenequinone intermediate.
Nucleophilic Addition: Arylethynyl groups are introduced by double nucleophilic additions to the tetracenequinone, resulting in the formation of sterically congested arylethynyltetracenes.
Reductive Aromatization: The final step involves reductive aromatization to yield this compound.
Analyse Des Réactions Chimiques
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of tetraamino derivatives.
Substitution: The nitrophenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene has been explored for various scientific research applications, including:
Organic Electronics: Due to its unique photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: The compound is studied for its potential use in the fabrication of organic semiconductors and conductive polymers.
Biological Research:
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and detectors.
Mécanisme D'action
The mechanism of action of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene involves its interaction with light and other molecules. The compound’s photophysical properties are attributed to the extended conjugation of the tetracene core and the electron-withdrawing effects of the nitrophenyl groups. These interactions result in unique absorption and emission spectra, making it useful in various applications .
Comparaison Avec Des Composés Similaires
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene can be compared with other similar compounds, such as:
5,6,11,12-Tetrakis(arylethynyl)tetracenes: These compounds have similar tetracene cores but differ in the substituents attached to the core. They exhibit different photophysical properties and reactivities.
Tetracenequinones: These compounds are intermediates in the synthesis of this compound and have distinct chemical properties due to the presence of quinone groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting photophysical properties, which make it suitable for specialized applications in organic electronics and materials science .
Propriétés
Numéro CAS |
918164-24-6 |
|---|---|
Formule moléculaire |
C42H24N4O8 |
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
5,6,11,12-tetrakis(4-nitrophenyl)tetracene |
InChI |
InChI=1S/C42H24N4O8/c47-43(48)29-17-9-25(10-18-29)37-33-5-1-2-6-34(33)38(26-11-19-30(20-12-26)44(49)50)42-40(28-15-23-32(24-16-28)46(53)54)36-8-4-3-7-35(36)39(41(37)42)27-13-21-31(22-14-27)45(51)52/h1-24H |
Clé InChI |
RWOUECQPRLSSHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=C4C=CC=CC4=C(C3=C2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)


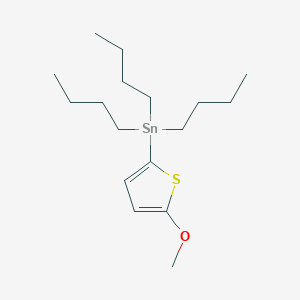
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)

![Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12613774.png)
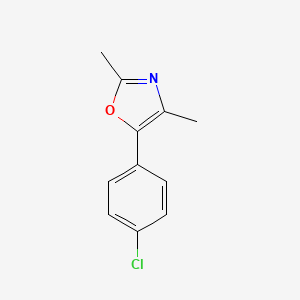

![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
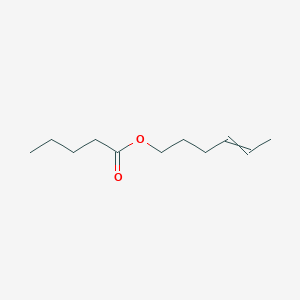
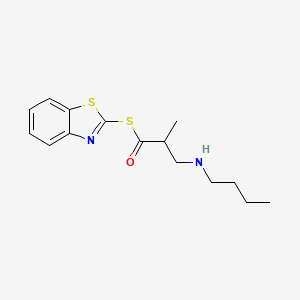
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
